Enhanced MC4R Antagonist Potency Compared to Benchmark Piperazine Antagonists
1-Benzyl-4-(4-ethylcyclohexyl)piperazine exhibits an IC50 of 18 nM against human MC4R in a cAMP reporter assay [1]. This potency is superior to several well-characterized MC4R antagonists, including the first reported MC4R antagonist (IC50 = 52 nM) and other piperazinebenzylamine antagonists (e.g., compound 11l, IC50 = 36 nM) [2]. The 18 nM IC50 value indicates that this compound is a more potent MC4R antagonist than many early leads, suggesting it may serve as an improved tool compound or starting point for medicinal chemistry optimization.
| Evidence Dimension | MC4R Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Compound 1 (first reported MC4R antagonist): 52 nM; Compound 11l (piperazinebenzylamine): 36 nM |
| Quantified Difference | 2.9-fold more potent than Compound 1; 2-fold more potent than Compound 11l |
| Conditions | Human MC4R expressed in HEK293 cells with GScAMP22F cAMP reporter; antagonist activity assessed as reduction in alpha-MSH-induced cAMP accumulation |
Why This Matters
Higher MC4R antagonist potency enables lower compound usage, reduces off-target risk, and provides a stronger starting point for lead optimization programs targeting obesity, cachexia, and metabolic disorders.
- [1] BindingDB. BDBM50565811 (CHEMBL4792986). Affinity Data: IC50 = 18 nM for human MC4R. Accessed 2026. View Source
- [2] Piperazinebenzylamines as potent and selective antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 2004, 14(21), 5243-5246. View Source
